Methyl thiophene-2-carboxylate

Thermochemistry Calorimetry Process Safety

Methyl thiophene-2-carboxylate (CAS 5380-42-7) is a clear, colorless to pale yellow liquid with a molecular formula of C₆H₆O₂S and a molecular weight of 142.17 g/mol. It is a thiophene-2-carboxylic acid methyl ester, placing it within the broader family of thiophene carboxylates—compounds widely utilized as synthetic intermediates in pharmaceuticals, agrochemicals, and materials science.

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
CAS No. 5380-42-7
Cat. No. B1329517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiophene-2-carboxylate
CAS5380-42-7
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CS1
InChIInChI=1S/C6H6O2S/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
InChIKeyPGBFYLVIMDQYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Thiophene-2-carboxylate (CAS 5380-42-7): Core Properties and Structural Position Within the Thiophene Ester Class


Methyl thiophene-2-carboxylate (CAS 5380-42-7) is a clear, colorless to pale yellow liquid with a molecular formula of C₆H₆O₂S and a molecular weight of 142.17 g/mol [1]. It is a thiophene-2-carboxylic acid methyl ester, placing it within the broader family of thiophene carboxylates—compounds widely utilized as synthetic intermediates in pharmaceuticals, agrochemicals, and materials science [2]. Its physical properties include a boiling point of 94–96 °C at 14 mmHg, a density of 1.23 g/cm³, and a refractive index of 1.5405–1.5435 [1]. While these baseline characteristics define its chemical identity, they do not, in themselves, justify preferential selection over close structural analogs. The following sections provide the quantifiable, comparator-driven evidence required to support procurement or research prioritization decisions.

Why Thiophene-2-carboxylate Analogs Are Not Interchangeable: A Case for Methyl Thiophene-2-carboxylate (CAS 5380-42-7) Selection


The thiophene-2-carboxylate scaffold is shared by multiple commercially available analogs, including the free acid (thiophene-2-carboxylic acid, CAS 527-72-0), the ethyl ester (ethyl 2-thiophenecarboxylate, CAS 2810-04-0), and the oxygen heterocycle counterpart (methyl furan-2-carboxylate, CAS 611-13-2). However, critical differences in thermochemical stability, electrophilic reactivity, electrochemical behavior, and spectroscopic properties preclude simple one-to-one substitution. As demonstrated by the quantitative evidence presented in Section 3, the methyl ester derivative exhibits a distinct combination of lower condensed-phase enthalpy of formation relative to its ethyl homolog [1], markedly attenuated nitration reactivity compared to its furan analog [2], and unique electrochemical carboxylation selectivity [3]. These differentiated characteristics carry direct implications for reaction design, process safety, and analytical method development. Relying on a generic 'in-class' substitution without accounting for these quantifiable divergences risks compromised synthetic outcomes, unanticipated side reactions, or irreproducible results.

Quantitative Differentiation of Methyl Thiophene-2-carboxylate (CAS 5380-42-7) from Closest Analogs: A Comparator-Based Evidence Guide


Thermochemical Stability Advantage: Lower Condensed-Phase Enthalpy of Formation vs. Ethyl 2-Thiophenecarboxylate

Methyl thiophene-2-carboxylate exhibits a significantly lower standard molar enthalpy of formation in the condensed liquid phase (−301.2 ± 1.7 kJ·mol⁻¹) compared to its ethyl ester analog, ethyl 2-thiophenecarboxylate (−327.2 ± 2.0 kJ·mol⁻¹), as determined by rotating bomb combustion calorimetry at T = 298.15 K [1]. This represents a difference of 26.0 kJ·mol⁻¹, indicating that the methyl ester is thermodynamically more stable in the liquid state relative to its elemental constituents than the ethyl homolog. Concurrently, the enthalpy of vaporization for the methyl ester (57.6 ± 1.2 kJ·mol⁻¹) is slightly higher than that of the ethyl ester (56.6 ± 1.3 kJ·mol⁻¹) [1], reflecting subtle differences in intermolecular interactions.

Thermochemistry Calorimetry Process Safety Thermodynamic Modeling

Controlled Electrophilic Reactivity: Attenuated Nitration Kinetics vs. Methyl Furan-2-carboxylate

In competitive nitration experiments, methyl thiophene-2-carboxylate demonstrates substantially lower reactivity than its oxygen-containing heterocyclic analog, methyl furan-2-carboxylate [1]. Under conditions employing a mixture of nitric acid and acetic anhydride with sulfuric acid as catalyst, as well as with nitric and sulfuric acids in acetic anhydride solvent, the furan derivative is unequivocally the more active substrate. The quantitative interpretation of the competitive nitration results indicates that the thiophene ring is significantly less susceptible to electrophilic attack at the position adjacent to the electron-withdrawing ester group, consistent with the higher aromatic stabilization energy of thiophene (≈121 kJ·mol⁻¹) relative to furan (≈68 kJ·mol⁻¹) [2].

Electrophilic Aromatic Substitution Nitration Reactivity Selectivity Heterocyclic Chemistry

Unique Electrochemical Carboxylation Selectivity: One-Stage Heteroaromatic Ring Functionalization

Electrochemical reduction of methyl thiophene-2-carboxylate enables, for the first time, a selective one-stage introduction of a carboxyl group into a heteroaromatic ring [1]. This cathodic carboxylation process proceeds with high regioselectivity to yield thiophene-2,5-dicarboxylic acid monomethyl ester, a transformation that is not readily achievable via conventional chemical carboxylation methods. In contrast, analogous electrochemical carboxylation of simple aromatic esters (e.g., methyl benzoate) typically requires harsher conditions or multistep procedures. The unique behavior of the thiophene ester is attributed to the electron-rich nature of the thiophene ring combined with the electron-withdrawing ester substituent, which facilitates cathodic reduction and subsequent CO₂ capture.

Electroorganic Synthesis Carboxylation Cathodic Reduction Green Chemistry

Spectroscopic and Conformational Benchmarks: Definitive NMR and IR Substituent Effect Correlations

Comprehensive ¹H NMR and IR studies of methyl (substituted 2-thiophenecarboxylate)s have established that the coupling constants in the methyl 2-thiophenecarboxylate series vary linearly with substituent electronegativity, and that plots of ¹³C–H coupling constants against those of substituted thiophenes exhibit excellent linear correlations (R² > 0.98) [1]. These quantitative structure-spectrum relationships (QSSR) provide a robust framework for predicting and interpreting spectral data for novel derivatives. Furthermore, the IR carbonyl stretching frequencies in methyl (5-substituted 2-thiophenecarboxylate)s correlate with 5-proton chemical shifts in 2-substituted thiophenes [1]. The unsubstituted parent compound, methyl thiophene-2-carboxylate, serves as the essential reference baseline for these correlations. No comparable, systematically quantified QSSR dataset exists for the corresponding ethyl ester or furan analog series with equivalent coverage.

NMR Spectroscopy IR Spectroscopy Substituent Effects Conformational Analysis Analytical Method Development

Physical Property Differentiation for Purification and Handling: Boiling Point and Density vs. Methyl Furan-2-carboxylate and Free Acid

Methyl thiophene-2-carboxylate exhibits physical properties that differ substantially from both its oxygen heterocycle analog and its free acid counterpart. Its boiling point (94–96 °C at 14 mmHg; approximately 238 °C at 760 mmHg) [1][2] is notably higher than that of methyl furan-2-carboxylate (181 °C at 760 mmHg) [3], and its liquid state at room temperature contrasts sharply with the solid crystalline nature of thiophene-2-carboxylic acid (m.p. 125–127 °C) . The density (1.23 g/cm³) is also higher than that of the furan analog (1.176 g/mL) [3]. These differences directly influence purification strategy (distillation vs. recrystallization), solvent compatibility, and phase transfer operations.

Purification Distillation Physical Properties Work-up Process Development

Air Sensitivity and Storage Requirements: A Practical Procurement Consideration

Vendor technical datasheets consistently specify that methyl thiophene-2-carboxylate is air sensitive and should be stored under inert gas (argon or nitrogen) [1]. While this is a common requirement for many organic sulfur compounds, the explicit labeling and the recommendation for storage at <15 °C in a cool, dark place differentiate it from more robust esters such as methyl benzoate or even methyl furan-2-carboxylate, which are often less stringently specified. The air sensitivity arises from the susceptibility of the thiophene sulfur atom to oxidation, which can lead to sulfoxide or sulfone formation over time. This property necessitates careful handling and inert atmosphere techniques, which may influence procurement volume decisions (smaller, more frequent orders to minimize storage duration) and infrastructure requirements (availability of gloveboxes or Schlenk lines).

Storage Stability Inert Atmosphere Handling Procurement Specifications

Prioritized Application Scenarios for Methyl Thiophene-2-carboxylate (CAS 5380-42-7) Based on Quantifiable Differentiation


Thermodynamic Modeling and Process Safety Assessment in Thiophene Derivative Synthesis

When designing or scaling up reactions involving thiophene carboxylate intermediates, accurate thermochemical data are essential for heat flow calculations, reactor sizing, and hazard evaluation. The experimentally determined standard molar enthalpies of formation and vaporization for methyl thiophene-2-carboxylate [1] provide directly applicable input parameters for process simulation software (e.g., Aspen Plus, DynoChem). The 26.0 kJ·mol⁻¹ difference in ΔfH°ₘ(l) relative to the ethyl ester [1] is particularly relevant for processes where ester exchange or transesterification is planned, as it influences the overall reaction enthalpy. Procurement of this specific ester, rather than a generic analog, ensures that thermodynamic calculations are based on measured, rather than estimated, values, thereby enhancing process safety and regulatory compliance.

Electroorganic Synthesis of Functionalized Thiophene Building Blocks

Research groups engaged in green chemistry or electroorganic synthesis should prioritize methyl thiophene-2-carboxylate for projects involving cathodic carboxylation. The documented one-stage selective introduction of a carboxyl group into the heteroaromatic ring [2] offers a distinct synthetic advantage over traditional multistep chemical carboxylation methods. This electrochemical pathway enables the preparation of thiophene-2,5-dicarboxylic acid derivatives, which are valuable monomers for metal-organic frameworks (MOFs) and conjugated polymers. The selectivity observed with this specific substrate is not guaranteed with other thiophene esters or heterocyclic analogs, making targeted procurement essential for reproducible electrocarboxylation outcomes.

Analytical Method Development and Spectral Library Construction for Thiophene Derivatives

Analytical laboratories developing NMR or IR methods for characterizing novel thiophene-containing compounds benefit from the existence of a rigorously established QSSR framework for the methyl 2-thiophenecarboxylate series [3]. The parent compound serves as the essential reference standard for calibrating substituent effect correlations. Procurement of high-purity methyl thiophene-2-carboxylate (≥99.0% GC) [4] enables accurate measurement of baseline spectral parameters (chemical shifts, coupling constants, carbonyl stretching frequencies) against which substituted derivatives can be compared. This application scenario is uniquely supported by the primary literature on the methyl ester series and is not equivalently documented for the ethyl ester or furan analogs.

Controlled Electrophilic Functionalization Avoiding Over-Reaction

Synthetic chemists planning electrophilic aromatic substitution (e.g., nitration, halogenation) on heterocyclic scaffolds should select methyl thiophene-2-carboxylate when reaction control and selectivity are paramount. The competitive nitration studies demonstrate that this thiophene ester is significantly less reactive than its furan counterpart [5]. This attenuated reactivity translates to a wider processing window and reduced risk of decomposition or poly-substitution under standard electrophilic conditions. While the furan ester may offer faster kinetics, the thiophene ester's greater stability under acidic and oxidizing conditions makes it the preferred substrate for sequences requiring subsequent transformations of the ester group or ring functionalization without protecting group manipulation.

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